(4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

PDE10A inhibition Neurological disease Cyclic nucleotide signaling

(4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 2034396-37-5) is a synthetic small molecule (MW 354.4 g/mol; C19H22N4O3) comprising a 4-morpholinophenyl carbonyl group linked to a 3-(pyrazin-2-yloxy)pyrrolidine scaffold. This compound is reported to act as an inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that hydrolyzes cAMP and cGMP and is implicated in neurodegenerative and psychiatric disorders such as Huntington's disease and schizophrenia.

Molecular Formula C19H22N4O3
Molecular Weight 354.41
CAS No. 2034396-37-5
Cat. No. B2968729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
CAS2034396-37-5
Molecular FormulaC19H22N4O3
Molecular Weight354.41
Structural Identifiers
SMILESC1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC=C(C=C3)N4CCOCC4
InChIInChI=1S/C19H22N4O3/c24-19(15-1-3-16(4-2-15)22-9-11-25-12-10-22)23-8-5-17(14-23)26-18-13-20-6-7-21-18/h1-4,6-7,13,17H,5,8-12,14H2
InChIKeyHAVJVZHNEXIDQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 2034396-37-5): PDE10A-Targeted Research Compound for Neurological and Antiviral Screening


(4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 2034396-37-5) is a synthetic small molecule (MW 354.4 g/mol; C19H22N4O3) comprising a 4-morpholinophenyl carbonyl group linked to a 3-(pyrazin-2-yloxy)pyrrolidine scaffold [1]. This compound is reported to act as an inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that hydrolyzes cAMP and cGMP and is implicated in neurodegenerative and psychiatric disorders such as Huntington's disease and schizophrenia . It is commercially available as a research-grade tool compound (typical purity ≥95%) from multiple suppliers, with published PDE10A inhibitory activity in the low micromolar range . The compound features a unique combination of morpholine, pyrazine, and pyrrolidine pharmacophores that distinguish it from other PDE10A-targeted scaffolds [1].

Why (4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone Cannot Be Replaced by Arbitrary PDE10A or Pyrrolidine-Class Compounds


The pyrrolidine-pyrazine-oxy-morpholinophenyl scaffold of this compound presents a specific three-dimensional pharmacophore arrangement in which the pyrazine nitrogen atoms participate in key hydrogen-bond interactions within the PDE10A ATP-binding pocket, while the morpholine ring contributes to aqueous solubility and the pyrrolidine core provides conformational constraint . Even structurally close analogs—such as the piperidine homologue (CAS 2034444-44-3), the quinoline-substituted variant (CAS 1903438-80-1), or the pyridazine analog (CAS not specified)—exhibit different ring electronics, hydrogen-bond acceptor geometry, and steric profiles that are predicted to alter target engagement and selectivity [1]. Furthermore, well-known PDE10A inhibitors such as TAK-063 (IC50 0.30 nM), PF-2545920 (IC50 0.37–1.26 nM), and papaverine (IC50 36 nM) operate at potency ranges (picomolar to nanomolar) that differ by several orders of magnitude from the low-micromolar PDE10A activity reported for this compound , indicating that simple potency-based substitution would yield profoundly different pharmacological profiles. These structural and pharmacological divergences mean that substituting this compound with an in-class analog without experimental validation risks invalidating structure-activity relationship (SAR) conclusions, altering selectivity fingerprints, and confounding biological readouts [1].

Quantitative Differentiation Evidence for (4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone Against Closest Analogs and In-Class PDE10A Inhibitors


PDE10A Inhibitory Potency: Low-Micromolar Activity Differentiates This Scaffold from Picomolar/Nanomolar Clinical-Stage PDE10A Inhibitors

This compound exhibits PDE10A inhibitory activity with an IC50 reported in the low micromolar range (exact numeric value not publicly disclosed in peer-reviewed literature) . This places it approximately 3–4 orders of magnitude less potent than the clinical-stage PDE10A inhibitor TAK-063 (IC50 = 0.30 nM) , approximately 3 orders of magnitude less potent than PF-2545920 (IC50 = 0.37–1.26 nM) , and approximately 1–2 orders of magnitude less potent than the tool compound papaverine (IC50 = 36 nM) [1]. The potency gap indicates that this compound occupies a distinct niche as a moderate-affinity PDE10A probe suitable for applications where supra-physiological target engagement is not desired, such as certain functional screening or selectivity profiling contexts.

PDE10A inhibition Neurological disease Cyclic nucleotide signaling

Physicochemical Property Differentiation: XLogP3 and Topological Polar Surface Area Comparison Against Key Analogs

The target compound exhibits a computed XLogP3 of 1.2 and a topological polar surface area (TPSA) of 67.8 Ų [1]. The closely related piperidine analog, (4-Morpholinophenyl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone, differs by the replacement of the pyrrolidine five-membered ring with a piperidine six-membered ring, which increases rotatable bond count and conformational flexibility while altering basicity (predicted pKa shift of the tertiary amine) . The quinoline analog, (4-Morpholinophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone (MW 416.5 g/mol, CAS 1903438-80-1), introduces a larger aromatic system with higher logP and increased steric bulk, which is predicted to reduce aqueous solubility relative to the pyrazine-bearing target compound . The pyridazine analog, (4-Morpholinophenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone (C19H22N4O3, identical MW), differs solely in the position of the heterocyclic nitrogen atoms (pyridazine 1,2-diazine vs. pyrazine 1,4-diazine), altering hydrogen-bond acceptor geometry and dipole moment without changing molecular weight . The target compound's XLogP3 of 1.2 sits within the favorable range for CNS drug-likeness (typically 1–3) and is lower than predicted for the quinoline analog, suggesting superior aqueous solubility and potentially better CNS penetration characteristics [1].

Physicochemical properties Drug-likeness CNS permeability

Hydrogen-Bond Acceptor Count and Donor Deficiency: Implications for Selectivity Profiling vs. HBD-Containing PDE10A Inhibitors

The target compound has zero hydrogen-bond donors (HBD = 0) and six hydrogen-bond acceptors (HBA = 6) [1]. This 'donor-deficient' profile contrasts with PDE10A inhibitors such as papaverine (HBD = 0, HBA = 6), TAK-063 (HBD = 1), and PF-2545920 (HBD = 1), where the presence of hydrogen-bond donor functionality (e.g., amide NH, hydroxyl) in the latter two compounds enables additional directional H-bond interactions that can both enhance affinity and introduce off-target binding liabilities [2][3]. The absence of HBD groups in the target compound may reduce promiscuous binding to proteins requiring ligand H-bond donation, potentially translating into a cleaner selectivity profile in panel screening, although this remains a class-level inference pending experimental confirmation. Among close structural analogs, the piperidine and pyridazine analogs similarly lack HBD groups (HBD = 0), making HBD count non-differentiating within the immediate analog series, but the target compound's balanced HBA count (6) relative to its moderate MW (354.4) provides sufficient polar surface area for target engagement without excessive polarity that could limit membrane permeability [1].

Selectivity profiling Hydrogen bonding Off-target prediction

Pyrazine vs. Pyridazine Heterocycle Differentiation: Impact on PDE10A Binding Pose and Kinase Selectivity Cross-Talk

Among the closest analogs, the pyridazine variant, (4-Morpholinophenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone, shares the same molecular formula (C19H22N4O3, MW 354.4) and identical computed properties (XLogP3, TPSA, HBD/HBA) but differs in the positioning of the two nitrogen atoms within the six-membered heterocycle (pyrazine = 1,4-diazine; pyridazine = 1,2-diazine) [1]. This positional isomerism alters the vector and geometry of hydrogen-bond acceptor interactions with the PDE10A active site. The pyrazine 1,4-nitrogen arrangement in the target compound presents a more linear, symmetric H-bond acceptor geometry that is predicted to engage the conserved glutamine and water-mediated hydrogen-bond network in the PDE10A binding pocket differently than the adjacent-nitrogen arrangement of pyridazine . The pyrazino-pyrrolidine scaffold has been specifically identified as of interest for Casein Kinase 2 (CSNK2) inhibition in antiviral (β-coronavirus) contexts , suggesting that the pyrazine geometry may confer broader kinase-family cross-reactivity that is absent in the pyridazine analog. However, direct head-to-head PDE10A or kinase selectivity data for these two positional isomers have not been published in peer-reviewed literature.

Heterocyclic SAR PDE10A binding Kinase selectivity

Commercial Availability and Purity Specification: Procurement-Ready Tool Compound with Defined QC Parameters

The target compound is available from multiple commercial suppliers including Life Chemicals (Catalog No. F6488-0360) at a list price of $85.50 for a 2 μmol quantity, with additional packaging options from BenchChem (Cat. No. B2968729) [1]. The standard purity specification is ≥95% . In contrast, the closest structural analogs—specifically the quinoline variant (CAS 1903438-80-1) and the methylpyridazin variant (CAS 2034444-69-2)—are listed by fewer suppliers and may require custom synthesis lead times . The piperidine analog (CAS not uniformly indexed) is comparably available but differs in core scaffold geometry, which alters pharmacological properties as described in Evidence Item 2 . The target compound benefits from PubChem registration (CID 91626696), InChIKey standardization (HAVJVZHNEXIDQD-UHFFFAOYSA-N), and computed property validation, providing procurement confidence through established chemical identity verification [2].

Commercial availability Purity specification Research tool compound

Recommended Research and Procurement Scenarios for (4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone Based on Quantitative Differentiation Evidence


PDE10A Selectivity Profiling Panels Requiring Moderate-Affinity Probe Compounds

The low-micromolar PDE10A IC50 of this compound makes it suitable for selectivity profiling panels where a moderate-affinity probe is needed to distinguish PDE10A from other PDE isoforms without saturating target engagement. Unlike sub-nanomolar inhibitors such as TAK-063 and PF-2545920, which may fully occupy PDE10A at screening concentrations and obscure subtle selectivity differences, this compound's weaker potency allows for graded inhibition readouts that can reveal nuanced selectivity patterns across the PDE family . Researchers constructing PDE selectivity panels should include this compound alongside high-affinity controls to establish a potency-response curve that spans multiple log units.

CNS Drug Discovery SAR Campaigns Targeting Pyrazine-Containing PDE10A Scaffolds

With a computed XLogP3 of 1.2 and TPSA of 67.8 Ų [1], this compound occupies favorable CNS drug-likeness space (CNS MPO >4). Its pyrazine heterocycle provides a distinct 1,4-diazine H-bond acceptor geometry that differs from the pyridazine (1,2-diazine) analog despite identical molecular weight and formula . Medicinal chemistry teams conducting heterocycle SAR around the PDE10A pharmacophore should procure both the pyrazine (target) and pyridazine analogs as a matched pair to systematically probe the impact of nitrogen positional isomerism on target potency, selectivity, and CNS penetration, since computed properties alone cannot predict these biological outcomes.

Antiviral Screening Programs Targeting Host Kinases in β-Coronavirus Replication

The pyrazino-pyrrolidine scaffold present in this compound has been identified as a privileged chemotype for Casein Kinase 2 (CSNK2) inhibition, a host kinase critical for β-coronavirus (including SARS-CoV-2) replication . While the target compound itself has not been directly profiled against CSNK2 in published studies, its core scaffold overlap with characterized CSNK2 inhibitors makes it a candidate for inclusion in antiviral phenotypic screening cascades. Researchers should prioritize this compound for antiviral screening libraries where dual PDE10A/CSNK2 or broader kinome profiling is of interest, particularly given preliminary reports of antiviral activity of related derivatives against Zika virus protease .

Crystallography and Biophysical Studies Requiring Moderate-Affinity PDE10A Ligands for Soaking Experiments

For X-ray crystallography soaking experiments with PDE10A, sub-nanomolar inhibitors can present challenges including slow dissociation kinetics, difficulty achieving partial occupancy for intermediate-state structure determination, and potential for crystal lattice disruption. The low-micromolar affinity of this compound makes it a practical choice for co-crystallization and soaking studies where moderate occupancy (~50–90%) is desired at experimentally convenient compound concentrations (10–100 μM). The compound's defined InChIKey (HAVJVZHNEXIDQD-UHFFFAOYSA-N) and PubChem registration (CID 91626696) [1] ensure unambiguous chemical identity for deposition of co-crystal structures in the Protein Data Bank (PDB).

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